Melagatran Exhibits 2.25-Fold Higher Thrombin Affinity Than Dabigatran and >1,600-Fold Higher Than Argatroban
Melagatran demonstrates a Ki of 2 nM for human thrombin in chromogenic substrate assays, which is 2.25-fold more potent (lower Ki) than dabigatran (Ki = 4.5 nM) [1] and approximately 1,600-fold more potent than argatroban, which has the lowest thrombin affinity among clinically used DTIs [2]. This quantitative difference in intrinsic potency establishes melagatran as one of the most potent small-molecule direct thrombin inhibitors available for research applications.
| Evidence Dimension | Thrombin inhibition constant (Ki) |
|---|---|
| Target Compound Data | 2 nM (0.002 µM) |
| Comparator Or Baseline | Dabigatran: 4.5 nM; Argatroban: Ki substantially higher (lowest affinity among DTIs) |
| Quantified Difference | 2.25-fold lower Ki vs dabigatran; >1,600-fold lower Ki vs argatroban (approximate) |
| Conditions | Chromogenic substrate assay for thrombin inhibition in vitro |
Why This Matters
Higher intrinsic thrombin affinity enables lower molar concentrations to achieve equivalent anticoagulant effect, which may translate to reduced off-target binding potential in complex biological systems.
- [1] Adooq Bioscience. Dabigatran Product Datasheet. Ki value for thrombin = 4.5 nM. View Source
- [2] Warkentin TE, Greinacher A, Craven S, Dewar L, Sheppard JA, Ofosu FA. Differences in the clinically effective molar concentrations of four direct thrombin inhibitors explain their variable prothrombin time prolongation. Thromb Haemost. 2005;94(5):958-964. View Source
